molecular formula C13H13Cl2NO2 B14703281 8a-(3,4-Dichlorophenyl)tetrahydro-2h-pyrrolo[2,1-b][1,3]oxazin-6(7h)-one CAS No. 20380-98-7

8a-(3,4-Dichlorophenyl)tetrahydro-2h-pyrrolo[2,1-b][1,3]oxazin-6(7h)-one

Cat. No.: B14703281
CAS No.: 20380-98-7
M. Wt: 286.15 g/mol
InChI Key: INFGAGMZYGLIEA-UHFFFAOYSA-N
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Description

8a-(3,4-Dichlorophenyl)tetrahydro-2h-pyrrolo[2,1-b][1,3]oxazin-6(7h)-one: is a complex organic compound characterized by its unique structure, which includes a pyrrolo[2,1-b][1,3]oxazine ring system substituted with a 3,4-dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8a-(3,4-Dichlorophenyl)tetrahydro-2h-pyrrolo[2,1-b][1,3]oxazin-6(7h)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,4-dichloroaniline with a suitable oxirane derivative, followed by cyclization to form the oxazine ring. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions: 8a-(3,4-Dichlorophenyl)tetrahydro-2h-pyrrolo[2,1-b][1,3]oxazin-6(7h)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amine or alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, 8a-(3,4-Dichlorophenyl)tetrahydro-2h-pyrrolo[2,1-b][1,3]oxazin-6(7h)-one is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

Medicine: In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its structure-activity relationship is studied to design derivatives with improved efficacy and reduced toxicity.

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 8a-(3,4-Dichlorophenyl)tetrahydro-2h-pyrrolo[2,1-b][1,3]oxazin-6(7h)-one involves its interaction with specific molecular targets. It may bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved could include signal transduction pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

  • 8a-(3,4-Dichlorophenyl)-3,4,8,8a-tetrahydro-2H-pyrrolo[2,1-b][1,3]oxazin-6-one
  • 1,3-Bis(3,4-dichlorophenyl)urea
  • 3,3′,4,4′-Tetrachlorocarbanilide

Uniqueness: 8a-(3,4-Dichlorophenyl)tetrahydro-2h-pyrrolo[2,1-b][1,3]oxazin-6(7h)-one is unique due to its specific ring structure and substitution pattern, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for further research and development.

Properties

CAS No.

20380-98-7

Molecular Formula

C13H13Cl2NO2

Molecular Weight

286.15 g/mol

IUPAC Name

8a-(3,4-dichlorophenyl)-3,4,7,8-tetrahydro-2H-pyrrolo[2,1-b][1,3]oxazin-6-one

InChI

InChI=1S/C13H13Cl2NO2/c14-10-3-2-9(8-11(10)15)13-5-4-12(17)16(13)6-1-7-18-13/h2-3,8H,1,4-7H2

InChI Key

INFGAGMZYGLIEA-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=O)CCC2(OC1)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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